N-(pyridin-2-ylmethyl)-1-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride
Overview
Description
N-(pyridin-2-ylmethyl)-1-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride is a chemical compound that features a pyridine ring and a trifluoromethyl group attached to a benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-1-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride typically involves the reaction of 2-(trifluoromethyl)benzylamine with 2-pyridinecarboxaldehyde under specific conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product. The reaction conditions usually include a solvent like ethanol or methanol and a controlled temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated reactors and advanced purification techniques like crystallization or chromatography ensures the production of high-purity this compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-1-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(pyridin-2-ylmethyl)-1-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-1-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Shares the trifluoromethyl group and pyridine ring but differs in its overall structure and properties.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have similar applications in medicinal chemistry but differ in their core structure.
Uniqueness
N-(pyridin-2-ylmethyl)-1-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride is unique due to its specific combination of a pyridine ring and a trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-1-[2-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2.ClH/c15-14(16,17)13-7-2-1-5-11(13)9-18-10-12-6-3-4-8-19-12;/h1-8,18H,9-10H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOLKFMJWIPVGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=CC=N2)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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